molecular formula C11H13N5O2S B8701143 N-[5-(2-Guanidinothiazol-4-yl)furfuryl]acetamide

N-[5-(2-Guanidinothiazol-4-yl)furfuryl]acetamide

Cat. No.: B8701143
M. Wt: 279.32 g/mol
InChI Key: UGINCONQULSMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2-Guanidinothiazol-4-yl)furfuryl]acetamide is a useful research compound. Its molecular formula is C11H13N5O2S and its molecular weight is 279.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13N5O2S

Molecular Weight

279.32 g/mol

IUPAC Name

N-[[5-[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]furan-2-yl]methyl]acetamide

InChI

InChI=1S/C11H13N5O2S/c1-6(17)14-4-7-2-3-9(18-7)8-5-19-11(15-8)16-10(12)13/h2-3,5H,4H2,1H3,(H,14,17)(H4,12,13,15,16)

InChI Key

UGINCONQULSMSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=C(O1)C2=CSC(=N2)N=C(N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-acetylaminomethyl-2-chloroacetylfuran (39.9 g) and diaminomethylenethiourea (21.9 g) in ethanol (400 ml) was refluxed for two hours with stirring. The solvent was evaporated in vacuo and the residue was dissolved in water (300 ml). The solution was basified with an aqueous potassium carbonate. The resulting precipitate was collected by filtration, washed with water and recrystallized from a mixture of methanol, tetrahydrofuran and diisopropyl ether to afford 4-(5-acetylaminomethylfuran-2-yl)-2-(diaminomethyleneamino)thiazole (24.1 g).
Quantity
39.9 g
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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